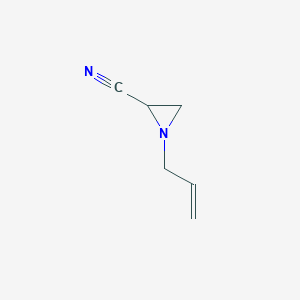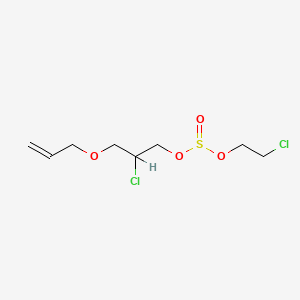
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite is an organic compound that belongs to the class of sulfites It is characterized by the presence of chloroethyl and allyloxypropyl groups attached to a sulfite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite typically involves the reaction of 2-chloroethanol with 2-chloro-3-allyloxypropyl alcohol in the presence of a sulfite source. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfite moiety can be oxidized to sulfate under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.
Oxidation: The major product is the corresponding sulfate.
Reduction: Reduced derivatives with modified functional groups.
Scientific Research Applications
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activities. The pathways involved may include signal transduction, metabolic regulation, and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl 2-chloro-3-methoxypropyl sulfite
- 2-Chloroethyl 2-chloro-3-ethoxypropyl sulfite
- 2-Chloroethyl 2-chloro-3-propoxypropyl sulfite
Uniqueness
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite is unique due to the presence of the allyloxy group, which imparts distinct reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness makes it valuable for specific applications where the allyloxy functionality is advantageous.
Properties
CAS No. |
74039-51-3 |
|---|---|
Molecular Formula |
C8H14Cl2O4S |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-chloroethyl (2-chloro-3-prop-2-enoxypropyl) sulfite |
InChI |
InChI=1S/C8H14Cl2O4S/c1-2-4-12-6-8(10)7-14-15(11)13-5-3-9/h2,8H,1,3-7H2 |
InChI Key |
UZVFGLXTCIVOCY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(COS(=O)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)
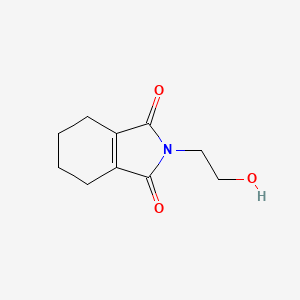
![2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14441197.png)
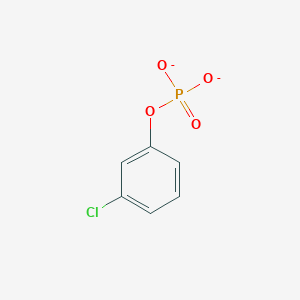
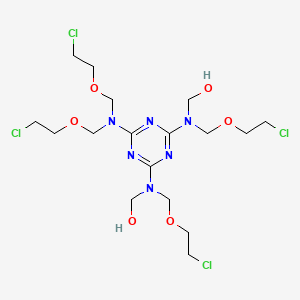
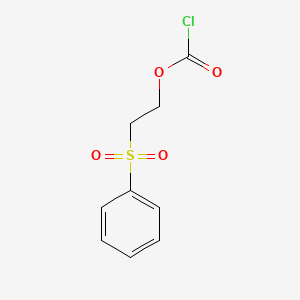
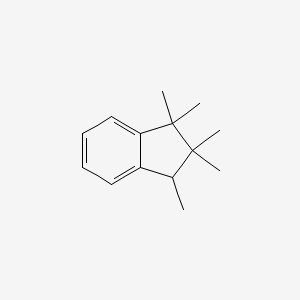
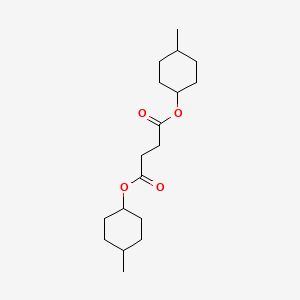

![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
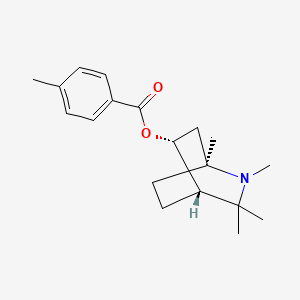
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)

